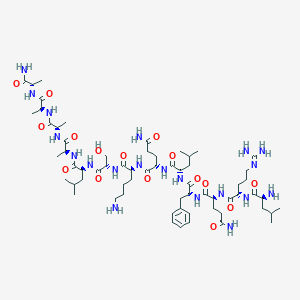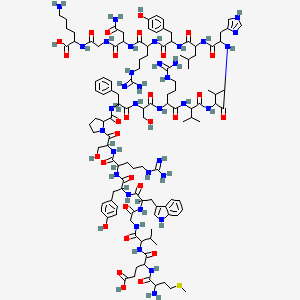
187987-68-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gp100 (619-627) is amino acids 619 to 627 fragment of human melanoma antigen glycoprotein 100 (gp100). Gp100 has been a widely studied target for melanoma immunotherapy.
Scientific Research Applications
Statistical Methods in Research
"187987-68-4" might be relevant in statistical methodologies utilized in scientific research. Kendall (1937) discusses the impact of statistical methods in research work, highlighting their role in simplifying complex scientific data for a broader understanding without requiring in-depth knowledge of the statistical processes involved (Kendall, 1937).
Ethics of Scientific Publishing
The ethics surrounding scientific publishing and its impact on research credibility are crucial. Zietman (2017) sheds light on the confidence crisis in scientific reporting, especially in medical research, and discusses the increasing rate of retractions in scientific publications, which may be relevant to the dissemination of research involving "this compound" (Zietman, 2017).
Evolution of Experimental Psychology
The development of experimental psychology, especially in Germany between 1879 and 1941, provides insights into the historical context of scientific research. Ash (1980) examines the growth of psychological laboratories and their methodologies, which could be relevant to research involving "this compound" (Ash, 1980).
Advancements in Scientific Methodology
The evolution of scientific methods, particularly statistical methods, is crucial in understanding the research applications of "this compound". MacKay and Oldford (2000) explore the development of statistical methods in scientific research, using the study of the speed of light as a case example (MacKay & Oldford, 2000).
Complexity in Biology
Mazzocchi (2008) delves into the complexity inherent in biological research, discussing the cognitive strategies used in Western science to simplify and understand natural phenomena. This perspective could be relevant to the research applications of "this compound" in biological fields (Mazzocchi, 2008).
Functional Genomics and Rat Models
Jacob (1999) discusses the use of rat models in biomedical research and their contribution to understanding human diseases. This insight could be pertinent to studies involving "this compound", especially in genetic research and disease modeling (Jacob, 1999).
properties
CAS RN |
187987-68-4 |
|---|---|
Molecular Formula |
C₄₉H₈₂N₁₄O₁₄S |
Molecular Weight |
1123.33 |
sequence |
One Letter Code: RLMKQDFSV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







